![molecular formula C23H24N6O6S B2610939 N-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 888422-35-3](/img/structure/B2610939.png)
N-(2-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings in the acetamidophenyl and benzamide groups suggests that these parts of the molecule would be planar. The other groups could add stereochemistry to the molecule, depending on their configuration .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amino groups could potentially engage in reactions with acids or acid chlorides, and the thioether group could be oxidized. The pyrimidinone group might also participate in condensation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the amide and the pyrimidinone could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
A study by Abu-Hashem et al. (2020) focused on the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which have shown significant anti-inflammatory and analgesic activities. These compounds, including thiazolopyrimidines and others, were evaluated for their cyclooxygenase inhibition, showcasing the potential therapeutic applications of such chemical structures in treating inflammation and pain Abu‐Hashem, Al-Hussain, Zaki, 2020.
Coordination Complexes and Their Potential
Klimova et al. (2013) explored the formation of polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The structural elucidation of these compounds points to potential applications in materials science and as catalysts in organic synthesis, highlighting the versatility of pyrimidine derivatives in forming complex structures Klimova, Flores‐Álamo, Klimova, Sandra Cortez Maya, Beletskaya, 2013.
Anticonvulsant Agents from Thioacetamide Derivatives
Severina et al. (2020) embarked on synthesizing (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants. This study not only sheds light on the synthetic approach but also evaluates the compounds' interaction with GABA receptors and their efficacy in animal models, suggesting their utility in developing new treatments for epilepsy Severina, Skupa, Voloshchuk, Georgiyants, 2020.
Antimicrobial and Antioxidant Activities
Research by Saundane et al. (2012) into thiazolidinone and azetidinone derivatives encompassing indolylthienopyrimidines revealed promising antioxidant and antimicrobial properties. These findings support the exploration of pyrimidine derivatives in developing novel antimicrobial and antioxidant agents, demonstrating the chemical's broad utility in pharmaceutical development Saundane, Manjunatha Yarlakatti, Prabhaker Walmik, Vijaykumar KATKARf, 2012.
Advanced Polymeric Materials
A study by Butt et al. (2005) on the synthesis and characterization of novel aromatic polyimides highlighted the importance of incorporating pyrimidine structures into polymeric materials. These materials exhibit enhanced solubility and thermal stability, making them suitable for various high-performance applications in the materials science field Butt, Zareen Akhtar, Zafar-uz-Zaman, Munir, 2005.
Safety and Hazards
properties
IUPAC Name |
N-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O6S/c1-12(30)25-14-5-7-15(8-6-14)26-18(31)11-36-23-28-20(24)19(22(33)29-23)27-21(32)13-4-9-16(34-2)17(10-13)35-3/h4-10H,11H2,1-3H3,(H,25,30)(H,26,31)(H,27,32)(H3,24,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMFJOYXPGNJBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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